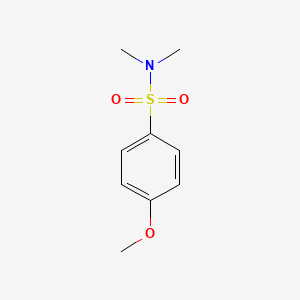

4-methoxy-N,N-dimethylbenzenesulfonamide

説明

4-Methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has an average mass of 201.243 Da and a monoisotopic mass of 201.045959 Da .

Molecular Structure Analysis

The molecular structure of 4-methoxy-N,N-dimethylbenzenesulfonamide consists of a benzenesulfonamide core with a methoxy group and a dimethylamine group attached .Physical And Chemical Properties Analysis

4-Methoxy-N,N-dimethylbenzenesulfonamide has a molecular formula of C8H11NO3S . Its average mass is 201.243 Da and its monoisotopic mass is 201.045959 Da .科学的研究の応用

Photodynamic Therapy in Cancer Treatment

One of the prominent applications of derivatives of 4-methoxy-N,N-dimethylbenzenesulfonamide is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with derivatives of 4-methoxy-N,N-dimethylbenzenesulfonamide. This compound showed potential as a Type II photosensitizer in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties, making it a candidate for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Reactive Sulfonamides

Aizina, Rozentsveig, Popov, and Levkovskaya (2017) explored the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene. This method developed highly reactive sulfonamides, valuable for the preparation of new derivatives in the sulfonamide series, demonstrating the compound's utility in synthetic chemistry (Aizina et al., 2017).

Antimicrobial and Antifungal Activities

In 2007, Aal, El-Maghraby, Hassan, and Bashandy reported on 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide, a derivative of 4-methoxy-N,N-dimethylbenzenesulfonamide. They noted its use as a key intermediate in synthesizing compounds with reported antimicrobial and antifungal activities (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Crystal Structure Analysis

Rodrigues, Preema, Naveen, Lokanath, and Suchetan (2015) investigated the crystal structures of compounds derived from 4-methoxy-N,N-dimethylbenzenesulfonamide. They provided insights into the molecular interactions and architectural properties of these compounds, which is crucial in understanding their potential applications in material sciences and pharmaceuticals (Rodrigues et al., 2015).

Alzheimer’s Disease Research

Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, and Seo (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, which showed promise as therapeutic agents for Alzheimer’s disease. Their study demonstrated the potential of 4-methoxy-N,N-dimethylbenzenesulfonamide derivatives in neurodegenerative disease research (Abbasi et al., 2018).

特性

IUPAC Name |

4-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-8(13-3)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSAYJPTDGAIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N,N-dimethylbenzenesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2384723.png)

![8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2384726.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2384729.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2384731.png)

![2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid](/img/structure/B2384732.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2384736.png)